Product packaging for 4-Methoxyquinoline-7-carboxylic acid(Cat. No.:)

4-Methoxyquinoline-7-carboxylic acid

Cat. No.: B11896824
M. Wt: 203.19 g/mol
InChI Key: YKGJMYZDGLHTCY-UHFFFAOYSA-N
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Description

Historical Context of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, has a rich history in chemical research. Its journey began with the isolation of quinoline from coal tar in the 19th century. This structural motif is a cornerstone in the field of heterocyclic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govgoogle.combldpharm.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space for the development of new therapeutic agents and materials. chemicalbook.comsigmaaldrich.com

Significance of Carboxylic Acid Functionalization in Quinoline Derivatives for Research

The introduction of a carboxylic acid group to a quinoline scaffold significantly influences its physicochemical and biological properties. This functionalization can enhance a molecule's water solubility and its ability to act as a hydrogen bond donor and acceptor, which are critical for interactions with biological targets. Furthermore, the carboxylic acid moiety can serve as a key pharmacophore, enabling chelation with metal ions, a mechanism implicated in the activity of some quinoline-based drugs. chemicalbook.com In synthetic chemistry, the carboxylic acid group provides a versatile handle for further derivatization, allowing for the creation of esters, amides, and other functional groups to explore structure-activity relationships. researchgate.netbldpharm.com

Positioning of 4-Methoxyquinoline-7-carboxylic Acid in Current Academic Research Directions

Due to the lack of specific published research, the positioning of this compound in current academic research is undefined.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B11896824 4-Methoxyquinoline-7-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-methoxyquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-5-12-9-6-7(11(13)14)2-3-8(9)10/h2-6H,1H3,(H,13,14)

InChI Key

YKGJMYZDGLHTCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxyquinoline 7 Carboxylic Acid and Analogues

Classical Quinoline (B57606) Synthesis Adaptations for Methoxyquinoline Carboxylic Acids

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. nih.gov These reactions, while foundational, often require harsh conditions. nih.gov Modern organic synthesis has focused on adapting these classical routes to improve yields, efficiency, and environmental friendliness, especially for complex molecules like 4-Methoxyquinoline-7-carboxylic acid.

Doebner Reaction Modifications for 4-Carboxylic Acid Synthesis

The Doebner reaction is a well-established method for synthesizing quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org However, the conventional Doebner reaction often gives low yields, particularly with anilines bearing electron-withdrawing groups. nih.gov

Recent advancements have focused on overcoming these limitations. One significant modification is the Doebner hydrogen-transfer reaction, which has been successfully applied to the synthesis of substituted quinolines from anilines with electron-withdrawing groups. nih.govnih.gov This method has proven effective for both electron-donating and electron-withdrawing anilines and is suitable for large-scale synthesis. nih.gov For instance, a one-pot multicomponent Doebner hydrogen transfer strategy has been developed using p-TSA as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, offering excellent conversion rates and shorter reaction times. researchgate.net

The mechanism of the Doebner reaction is thought to proceed through either an initial aldol (B89426) condensation followed by a Michael addition or the formation of a Schiff base followed by reaction with the enol form of pyruvic acid. wikipedia.org Optimization studies have shown that catalysts like BF3·THF in solvents such as acetonitrile (B52724) can significantly improve yields. nih.gov

Table 1: Optimization of Doebner Reaction Conditions for Quinoline-4-carboxylic Acid Synthesis nih.gov

EntryAcidSolventTemperature (°C)Yield (%)
1-EtOHReflux15
2H2NSO3HH2OReflux5
3AlCl3MeCNReflux5
4TiCl4MeCNReflux15
5BF3·THFMeCNReflux47
6BF3·THFEtOHRefluxLow
7BF3·THFTolueneRefluxLow
8BF3·THFDCERefluxLow
9BF3·THFDMFRefluxLow
10BF3·THFDMSORefluxLow

Reaction conditions: aniline (1 equiv), benzaldehyde (B42025) (1 equiv), pyruvic acid (1.06-1.2 equiv), acid (0.5 equiv). Isolated yields.

Pfitzinger Reaction Enhancements for Quinoline Carboxylic Acid Formation

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction is particularly useful for synthesizing a variety of substituted quinoline-4-carboxylic acids. researchgate.net

The mechanism involves the hydrolysis of the amide bond in isatin by a base to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline product. wikipedia.org

Modern enhancements to the Pfitzinger reaction have focused on improving yields and reaction conditions. These improvements often involve green chemistry principles such as using efficient catalysts, solvent-free conditions, and microwave irradiation. researchgate.net For example, the reaction has been successfully applied to the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives in moderate to good yields. jocpr.com

Gould-Jacobs and Friedländer Synthesis Routes and Their Applicability

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to compounds like 4-methoxyquinolines. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com This method is particularly effective for anilines with electron-donating groups in the meta-position. wikipedia.org

The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, catalyzed by acid or base, to produce a substituted quinoline. organic-chemistry.org Modern variations of this reaction utilize catalysts like neodymium(III) nitrate (B79036) hexahydrate, p-toluenesulfonic acid under solvent-free conditions, or molecular iodine to improve efficiency. organic-chemistry.org Microwave-assisted Friedländer synthesis using a reusable solid acid catalyst like Nafion NR50 has also been reported as an environmentally friendly approach. mdpi.com

Skraup Synthesis Approaches for Methoxyquinoline Derivatives

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org While historically significant, the classical Skraup reaction is often violent and produces low yields. nih.gov

Modifications to the Skraup synthesis have aimed to make the reaction more controlled and efficient. These include the use of ionic liquids as a reaction medium under microwave irradiation and the replacement of glycerol with less reactive substrates. nih.gov For instance, solketal, a derivative of glycerol and a byproduct of the biodiesel industry, has been explored as a greener alternative. iipseries.org The use of milder oxidizing agents, such as arsenic acid, can also lead to a less vigorous reaction. wikipedia.org

Conrad-Limpach Synthesis in Quinoline Chemistry

The Conrad-Limpach synthesis is a key method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization at high temperatures (around 250 °C). wikipedia.org

The choice of solvent is critical for achieving high yields in the Conrad-Limpach synthesis. Inert, high-boiling solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org Recent studies have explored a range of alternative solvents, including 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene, which have proven to be effective and inexpensive options for large-scale production. nih.gov The reaction mechanism involves several keto-enol tautomerizations, which are typically catalyzed by strong acids like HCl or H2SO4. wikipedia.org

Contemporary Catalytic and Electrocatalytic Methodologies

Modern synthetic chemistry has increasingly turned to catalytic and electrocatalytic methods to construct complex molecules like quinolines with greater efficiency and sustainability. acs.org These approaches often offer milder reaction conditions, higher atom economy, and the ability to recycle catalysts. numberanalytics.com

Transition metal catalysts, particularly those based on palladium and copper, are widely used in quinoline synthesis through cross-coupling and cyclization reactions. numberanalytics.com For example, palladium catalysts facilitate the Suzuki-Miyaura cross-coupling to form biaryl compounds that can then be cyclized to quinolines. numberanalytics.com Copper catalysts are employed in Ullmann-type coupling reactions to form aryl amines, which are also precursors to quinolines. numberanalytics.com

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability, contributing to more sustainable synthetic processes. numberanalytics.com Nanocatalysts, in particular, are being explored for one-pot quinoline syntheses with improved yields and reaction times. nih.gov For instance, nanocatalysts based on iron, copper, zinc, and other metals have been successfully used in various quinoline synthesis protocols. acs.org

Electrocatalysis represents a frontier in quinoline synthesis, offering a metal-free and oxidant-free approach. nih.govacs.org An efficient electrocatalytic [4+2] cycloaddition has been developed to construct fused quinoline frameworks. This method relies on an iodide-mediated electro-oxidation of secondary amines to their corresponding imines, which then undergo cycloaddition. nih.govacs.org This process is environmentally sustainable and economically viable as it avoids the use of transition metals and chemical oxidants. acs.org

Transition Metal-Catalyzed C-H and C-N Bond Activation in Quinoline Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the direct functionalization of C-H bonds and the activation of traditionally unreactive C-N bonds. These methods offer high efficiency and selectivity in the construction of complex quinoline frameworks.

The direct C-H activation/functionalization of quinoline derivatives, particularly at the C8 position, is a powerful strategy. nih.govrsc.org The nitrogen atom within the quinoline ring acts as a chelating director, facilitating the formation of cyclometallated complexes with transition metals like rhodium, palladium, and ruthenium. nih.govrsc.orgacs.org This directed activation allows for a variety of transformations, including arylation, alkylation, and amination, leading to the selective synthesis of functionalized quinolines. rsc.org For instance, rhodium-catalyzed C-H/C-H cross-coupling has been successfully employed to synthesize unsymmetrical heterobiaryl compounds by reacting quinolines with various heteroarenes. rsc.org While these methods are powerful, they can sometimes require harsh reaction conditions, which may limit their applicability with sensitive functional groups. acs.org

Similarly, transition metal-catalyzed C-N bond activation has emerged as a significant strategy for bond disconnection and formation. rsc.orgresearchgate.net This approach allows for the cleavage of C(sp²)-N bonds, which can be utilized in the synthesis of new C-C and C-N bonds, providing alternative routes to substituted quinolines. rsc.org

CatalystReactantsProduct TypeKey Features
RhodiumQuinoline N-oxide, VinylcyclopropanesC8-allylated quinolineC-H allylation rsc.org
RhodiumN-heterocycles, HeteroarenesUnsymmetrical heterobiarylsC-H/C-H cross-coupling rsc.org
Palladium, Ruthenium8-MethylquinolineFunctionalized quinolinesC-H activation nih.gov
Silver AcetateN-aryl-3-alkylideneazetidines, Carboxylic acidsFunctionalized quinolinesOxidative cascade, Ring expansion mdpi.com

Metal-Free Electrocatalytic Annulation Reactions for Quinoline Framework Construction

In the quest for more sustainable synthetic methods, metal-free electrocatalytic reactions have gained prominence. These techniques avoid the use of expensive and potentially toxic transition metals, aligning with the principles of green chemistry. acs.orgnih.gov

An efficient electrocatalytic [4+2] cycloaddition has been developed for constructing lactone- or lactam-fused quinoline frameworks. acs.org This method operates under mild and scalable conditions, utilizing an iodide-mediated electro-oxidation of secondary amines to form imines. These imines then undergo a [4+2] cycloaddition, followed by aromatization, to yield the desired quinoline scaffold. acs.org The reaction is atom-economical and environmentally sustainable, as it eliminates the need for chemical oxidants. acs.org The essential role of electricity in this annulation has been confirmed, as no product formation occurs in its absence. acs.org

Another notable metal-free approach involves the reaction of 2-azidobenzyl alcohols with internal alkynes under acidic conditions. mdpi.com This process proceeds through the formation of a benzylic cation, which reacts with the alkyne to form a vinyl cation. Subsequent attack by the azide (B81097) group and loss of nitrogen gas leads to the formation of highly functionalized quinolines. mdpi.com

Reaction TypeReactantsKey Features
[4+2] CycloadditionCinnamyl 2-(phenylamino)-acetates/amidesMetal-free, Iodide-mediated, Electro-redox acs.org
Annulation2-Azidobenzyl alcohols, Internal alkynesAcid-catalyzed, Metal-free mdpi.com
Cascade ReactionAcetophenones, AnthranilsOne-pot, DMSO as C1 source, Atom-economical nih.gov

Green Chemistry Principles in Quinoline Carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of quinoline carboxylic acids aims to reduce environmental impact by utilizing safer solvents, improving energy efficiency, and increasing reaction atom economy.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in green synthesis is the use of water as a solvent or the implementation of solvent-free reaction conditions. mobt3ath.comresearchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. mobt3ath.comresearchgate.net For instance, the synthesis of quinoline derivatives has been achieved with high yields using ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in water. mobt3ath.comresearchgate.net This method offers advantages such as shorter reaction times, milder conditions, and easier work-up procedures. mobt3ath.comresearchgate.net

Solvent-free approaches, often facilitated by microwave irradiation, have also proven effective. researchgate.net These reactions can lead to higher yields and reduced reaction times compared to conventional methods that often require large amounts of organic solvents. researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. nih.govijsat.org This technique has been successfully applied to the synthesis of various quinoline derivatives, including quinoline-3-carboxylic acids. nih.gov The use of microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes. researchgate.netijsat.org For example, a one-pot multicomponent synthesis of quinoline scaffolds was achieved in just 5 minutes under microwave irradiation at 180 W. ijsat.org This rapid and efficient heating method is a cornerstone of green chemistry, offering a more sustainable alternative to conventional heating. rsc.orgacs.org

One-Pot Multicomponent Strategies for Improved Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. researchgate.netnih.govnih.gov This approach offers numerous advantages, including simplified procedures, reduced waste, and higher atom economy. acs.orgresearchgate.net

A modified Doebner hydrogen transfer reaction has been developed as a one-pot, eco-friendly method for producing 4-quinoline carboxylic acids. researchgate.net This strategy provides excellent conversion rates and shorter reaction times under mild conditions. researchgate.net Similarly, a facile one-pot protocol for synthesizing quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds has been reported, utilizing an inexpensive and non-toxic catalyst. mobt3ath.comresearchgate.net The Friedländer synthesis, a classic method for quinoline formation, has also been adapted into a highly effective one-pot procedure using inexpensive reagents. rsc.org These MCRs represent a significant step towards more efficient and sustainable chemical manufacturing. nih.gov

Regioselective Synthesis of Methoxy-Substituted Quinoline Carboxylic Acids

The precise control of substituent placement on the quinoline ring, known as regioselectivity, is critical for tuning the properties of the final molecule. Synthesizing specific isomers, such as those with methoxy (B1213986) and carboxylic acid groups at defined positions, requires carefully designed synthetic strategies.

The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, is a well-established method for synthesizing quinoline-4-carboxylic acids. acs.orgnih.gov However, the reactivity can be highly dependent on the electronic nature of the aniline substituent. acs.orgnih.gov Recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields, particularly for anilines bearing electron-withdrawing groups. nih.gov This method has shown broad substrate generality, tolerating various functional groups and allowing for the synthesis of a wide range of substituted quinoline-4-carboxylic acids. nih.gov

For the synthesis of other isomers, such as quinoline-3-carboxylic acids, different strategies are employed. For example, a one-pot protocol for the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives involves a Williamson ether synthesis followed by hydrolysis. researchgate.net The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloroquinazoline precursors is another important consideration, with theoretical calculations and NMR analysis being used to predict and confirm the site of substitution. nih.gov

The alkylation of precursors like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to establish the regioselectivity of S- versus O- or N-methylation, which is crucial for the reliable design of combinatorial libraries. mdpi.com

ReactionReactantsProductKey Aspect
Doebner Hydrogen-TransferAnilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acidsImproved yields for electron-deficient anilines nih.gov
Williamson Ether Synthesis/HydrolysisEthyl 2-(halomethyl)quinoline-3-carboxylates, 8-Hydroxyquinolines2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acidsOne-pot synthesis of bisquinoline systems researchgate.net
Nucleophilic Aromatic Substitution2,4-Dichloroquinazolines, Amines2-Chloro-4-aminoquinazolinesRegioselective substitution at the 4-position nih.gov
AlkylationMethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, CH₃IS-, O-, and N-methylated productsInvestigation of regioselectivity mdpi.com

Large-Scale Synthesis Considerations and Process Development

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a thorough evaluation of synthetic routes, process parameters, and economic viability. Process development focuses on creating a safe, efficient, robust, and cost-effective manufacturing process that consistently delivers the final product with the required purity and yield.

Key considerations for the large-scale synthesis of quinoline derivatives involve optimizing reaction conditions to improve yield and purity. For instance, in the Gould-Jacobs quinoline synthesis, which involves the cyclization of anilines with β-keto esters, optimal yields of over 70% are achieved by carefully controlling the reaction temperature between 120–140°C. Miscalibration of temperature or the strength of the acid used, such as polyphosphoric acid (PPA), can lead to the formation of undesirable regioisomers.

Industrial production methods often adapt established synthetic routes like the Friedländer or Skraup syntheses by optimizing them for large-scale equipment and throughput. Patented industrial processes for structurally similar compounds, such as 4-hydroxy-7-methoxyquinoline, provide a blueprint for potential scale-up operations. These processes utilize large-capacity reaction vessels and detail specific operational steps from initial reaction to final product isolation. google.com

A documented large-scale synthesis for a related compound, 4-hydroxy-7-methoxyquinoline, highlights the practical aspects of industrial production. google.com The process involves a multi-step sequence conducted in appropriately sized reaction kettles, demonstrating the importance of infrastructure in process development. google.com

The detailed steps for this industrial process are outlined below:

StepActionReagents/EquipmentConditions
1 Initial Reaction2000L reaction kettle, Trimethyl orthoformate, Isopropylidene malonateStirring for 20-30 min at room temperature.
2 Reflux-Heat to 60-65°C, reflux for 1.5-2 hours.
3 Addition & Second Reflux3,4-DimethoxyanilineContinued reflux reaction.
4 Isolation of IntermediateCentrifugeCollection of crude product (BA-1).
5 Purification of IntermediateMethanol (B129727)Pulpting the crude product, followed by centrifugation.
6 DryingOven45-50°C for 22-25 hours.
7 Cyclization1000L reaction kettle, Diphenyl etherHeating the purified intermediate to 170-180°C for 2-3 hours.
8 Isolation of Crude ProductCentrifugeCollection of crude product (BA-2).
9 Final PurificationThird reaction kettle, Dichloromethane (B109758)Stirring the crude product in dichloromethane (1:1 mass ratio) at normal temperature for 1 hour, followed by centrifugation.
10 Final Drying-Drying to obtain the final product.

This patented process for a close analogue underscores several key principles of large-scale synthesis. The use of specific equipment like 2000L and 1000L reaction kettles indicates a significant production scale. google.com The process also emphasizes purification at multiple stages—including pulping with methanol and washing with dichloromethane—to ensure the final product's quality. google.com The choice of solvents and defined temperature and time controls are critical for reaction efficiency and safety.

Furthermore, alternative synthetic strategies for quinoline-4-carboxylic acids have been developed to overcome the limitations of traditional methods like the Pfitzinger and Doebner reactions, which can suffer from low yields and the use of toxic reagents. researchgate.net Improved methods, such as a modified Pfitzinger reaction using trimethylsilyl (B98337) chloride (TMSCl) as a promoter, allow for a one-step esterification and cyclization under milder conditions, simplifying the process and improving yields. Such innovations are crucial for developing economically viable and environmentally friendlier industrial production routes.

Work-up procedures are another vital aspect of process development. In many quinoline syntheses, the reaction mixture is poured into ice water to precipitate the product, which is then collected by filtration. google.comchemicalbook.com Subsequent purification often involves recrystallization from suitable solvents like dimethylformamide to achieve the desired purity. google.com

The table below summarizes various synthetic routes and conditions pertinent to the large-scale production of quinoline carboxylic acids.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantages for Scale-Up
Gould-Jacobs Reaction Substituted anilines, Diethyl ethoxymethylenemalonatePolyphosphoric acid (PPA) or Eaton's reagent; 120–140°CGood yields (>70%) when optimized.
Improved Pfitzinger Reaction Substituted isatins, N,N-dimethylenaminonesTrimethylsilyl chloride (TMSCl)One-step process with good functional group tolerance under mild conditions.
Doebner Reaction Aniline derivatives, Aldehydes, Pyruvic acidAcid catalysis (e.g., V₂O₅/Fe₃O₄)Three-component condensation.
Palladium-Catalyzed Carbonylation 4-Chloro-7-methoxyquinolinePalladium catalystA route to generate the carboxylic acid methyl ester intermediate. google.com
Chlorination/Hydrolysis 7-methoxyquinolin-4(1H)-onePhosphorous oxychloride (POCl₃), followed by hydrolysisHigh yield (88%) for the chlorination step. chemicalbook.com

Chemical Reactivity and Derivatization Strategies of 4 Methoxyquinoline 7 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 7-position is a prime site for derivatization. Standard organic chemistry transformations can be readily applied to this functional group to generate esters and amides, thereby modifying the compound's physicochemical properties such as solubility, lipophilicity, and potential for hydrogen bonding. nih.gov

Esterification:

Esterification of the carboxylic acid can be achieved through various methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the corresponding esters. researchgate.net A common method involves the use of TMS-diazomethane for the synthesis of methyl esters. nih.gov Another approach is the reaction with an alcohol under reflux conditions with a catalytic amount of sulfuric acid. researchgate.net For example, the ethyl ester, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester, has been synthesized and characterized. chemdad.com The formation of esters can enhance bioavailability, although it may sometimes reduce target binding affinity compared to the free acid.

Amidation:

Amidation, the formation of an amide bond, is another key strategy for derivatizing the carboxylic acid group. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, peptide coupling reagents can be employed to directly form the amide bond between the carboxylic acid and an amine. This approach has been utilized in the synthesis of various quinoline-4-carboxamides. researchgate.net The resulting amides can introduce a wide range of substituents, enabling fine-tuning of the molecule's properties.

Table 1: Examples of Carboxylic Acid Transformations

Product Reagents and Conditions Reference
Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate 7-bromoquinoline-4-carboxylic acid methyl ester, cesium carbonate, NH2Boc, Xantphos, palladium acetate, 1,4-dioxane, reflux google.com
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, ethanol, sulfuric acid (catalyst), reflux researchgate.netchemdad.com
Quinoline-4-carboxamides Quinoline-4-carboxylic acid, oxalyl chloride, then primary/secondary amine researchgate.netresearchgate.net

Modifications and Substituent Introduction on the Quinoline (B57606) Ring System

The quinoline ring itself is amenable to various modifications, allowing for the introduction of new substituents that can significantly impact the molecule's biological activity and properties. mdpi.com Electrophilic substitution reactions are a common method for introducing functional groups onto the quinoline ring, with the position of substitution being directed by the existing methoxy (B1213986) and carboxylic acid groups.

For instance, halogenation can introduce chloro, fluoro, or bromo substituents onto the ring. nih.gov These modifications can enhance metabolic stability. Furthermore, the introduction of groups like trifluoromethyl has been shown to increase lipophilicity. The C6 position of the quinoline ring has been identified as a potential site for substitution to improve potency and reduce metabolic liabilities in some quinoline-based inhibitors. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or heteroaryl groups onto a halogenated quinoline scaffold. nih.govresearchgate.net This allows for the synthesis of complex biaryl structures.

Exploration of Methoxy Group Reactivity

The methoxy group at the 4-position is generally considered to be relatively stable. However, it can be cleaved to yield the corresponding 4-hydroxyquinoline (B1666331) derivative. This demethylation can be achieved using strong acids or other specific reagents. google.com The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification.

Synthesis of Quinoline-Based Conjugates and Hybrid Molecules

The versatile reactivity of 4-methoxyquinoline-7-carboxylic acid allows for its incorporation into larger, more complex molecular architectures, including conjugates and hybrid molecules. By utilizing the functional groups as handles, this quinoline derivative can be linked to other pharmacophores or molecular scaffolds to create novel compounds with potentially synergistic or multi-target activities. mdpi.com

For example, the carboxylic acid can be used to form amide or ester linkages with other biologically active molecules, such as amino acids, peptides, or other small molecule drugs. researchgate.netmdpi.com This strategy has been employed to create hybrid molecules combining the quinoline framework with motifs from other natural products or synthetic compounds. mdpi.com The synthesis of such conjugates often involves standard coupling chemistries. researchgate.netmdpi.com For instance, quinolinone-based hybrids have been synthesized by linking a quinolinone moiety to substituted benzoic or cinnamic acid motifs through a di-amide linker. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research on 4 Methoxyquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of 4-Methoxyquinoline-7-carboxylic acid, providing unambiguous evidence of its molecular framework. While specific experimental data for this exact isomer is not widely published, predictions based on the known chemical shifts of analogous quinoline (B57606) derivatives allow for a detailed structural assignment. princeton.edu

¹H NMR spectroscopy would reveal the specific environment of each proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm, a characteristic feature of carboxylic acids. libretexts.orglibretexts.org The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, anticipated around 3.8 to 4.1 ppm. The protons on the quinoline core would produce a more complex set of signals in the aromatic region (approximately 7.0–8.8 ppm), with their specific chemical shifts and coupling patterns being dependent on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with its signal expected in the 160–180 ppm range. libretexts.org The carbon atom of the methoxy group would appear further upfield, while the eleven distinct carbon atoms of the quinoline ring would generate signals in the aromatic region, generally between 100 and 150 ppm.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Assignment
-COOH10.0 - 13.0Broad SingletCarboxylic Acid Proton
Ar-H7.0 - 8.8Multiplets/DoubletsQuinoline Ring Protons
-OCH₃3.8 - 4.1SingletMethoxy Group Protons

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Carbon (¹³C) Predicted Chemical Shift (ppm) Assignment
-C OOH160 - 180Carboxylic Acid Carbonyl
Ar-C100 - 150Quinoline Ring Carbons
-OC H₃~55 - 60Methoxy Group Carbon

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the verification of its molecular formula, C₁₁H₉NO₃. The monoisotopic mass for this compound is calculated to be 203.0582 Da. uni.lu

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural confirmation. The fragmentation of quinolines, carboxylic acids, and methoxy-aromatic compounds follows predictable pathways. mcmaster.cawhitman.edu For this compound, key fragmentation events would likely include:

Loss of a hydroxyl radical (-OH): A peak at M-17, resulting from the cleavage of the carboxylic acid group. libretexts.org

Loss of a carboxyl group (-COOH): A peak at M-45, another common fragmentation for carboxylic acids. whitman.edulibretexts.org

Loss of carbon monoxide (-CO): Following initial fragmentation, the loss of CO (28 Da) is a common pathway for quinoline systems. mcmaster.ca

Loss of a methyl radical (-CH₃): Cleavage of the methoxy group can lead to a peak at M-15.

Ion Description Expected m/z
[M]⁺Molecular Ion203
[M-OH]⁺Loss of hydroxyl radical186
[M-CO]⁺Loss of carbon monoxide175
[M-COOH]⁺Loss of carboxyl group158

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the substituted quinoline ring. libretexts.orgspectroscopyonline.com

The most prominent feature for the carboxylic acid functionality is a very broad O-H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a result of extensive hydrogen bonding, where the molecules form dimers in the solid state. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak, expected between 1700 and 1730 cm⁻¹. libretexts.orgspectroscopyonline.com Conjugation with the aromatic ring may shift this frequency slightly lower. libretexts.org

Other significant absorptions include the C-O stretching vibration of the carboxylic acid and ether linkage, which are expected in the 1200-1320 cm⁻¹ region. spectroscopyonline.com Vibrations corresponding to the aromatic quinoline ring, such as C=C and C=N stretching, will appear in the 1450-1620 cm⁻¹ range, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Description Assignment
O-H Stretch2500 - 3300Strong, Very BroadCarboxylic Acid
C-H Stretch~3050MediumAromatic
C=O Stretch1700 - 1730StrongCarboxylic Acid Carbonyl
C=C / C=N Stretch1450 - 1620Medium-StrongAromatic Ring
C-O Stretch1200 - 1320StrongCarboxylic Acid & Methoxy Ether
O-H Bend900 - 960Medium, BroadOut-of-plane bend (Dimer)

Table 4: Characteristic Infrared Absorptions for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, analysis of structurally similar quinolone carboxylic acid derivatives provides insight into its likely solid-state conformation. mdpi.com

Should suitable crystals be grown, this technique would confirm the planarity of the fused quinoline ring system. It would also reveal the orientation of the methoxy and carboxylic acid substituents relative to the ring. In the solid state, it is highly probable that the carboxylic acid groups would participate in strong intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. spectroscopyonline.commdpi.com This analysis would provide unequivocal proof of the connectivity and constitution, distinguishing it from its various isomers.

Chromatographic Techniques for Purity Profiling and Separation in Research

Chromatographic methods are essential for assessing the purity of synthesized this compound and for its separation from starting materials, byproducts, and structural isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase method, likely employing a C18 stationary phase, would be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound's retention time under specific conditions serves as an identifier, and the peak area from a UV detector allows for quantitative purity assessment.

Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for monitoring reaction progress and identifying fractions during purification. A suitable stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a solvent system like ethyl acetate/hexanes or dichloromethane (B109758)/methanol, adjusted to achieve appropriate separation. The position of the spot, visualized under UV light, provides an indication of its polarity and presence in a mixture.

Investigation of Biological Activity and Mechanistic Insights of 4 Methoxyquinoline 7 Carboxylic Acid Derivatives

Antimicrobial Activity Research

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Derivatives of the quinoline (B57606) nucleus, particularly the 4-quinolones, have historically been a rich source of antibacterial drugs. nih.gov Research has extended to various substituted quinolines, including those with a methoxy (B1213986) group at the 4-position and a carboxylic acid at the 7-position, to evaluate their efficacy against a range of pathogenic microorganisms.

Antibacterial Action and Molecular Targets (e.g., DNA gyrase, topoisomerase IV)

The antibacterial activity of quinolone compounds is primarily attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately cell death. nih.gov

While the broader class of quinolones is known to target these enzymes, specific studies on 4-methoxyquinoline-7-carboxylic acid derivatives are more niche. However, research on structurally related compounds provides insights. For instance, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid has demonstrated selective activity against the Gram-positive bacterium Enterococcus faecalis, with a reported minimum inhibitory concentration (MIC) of 8 µM. The proposed mechanism for this activity involves the inhibition of topoisomerases.

Further research into novel quinoline derivatives has identified compounds with potent antibacterial activity. nih.gov A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their antimicrobial properties. One of the most effective compounds from this series, a sulfamethazine (B1682506) derivative, exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of a 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide Derivative

Bacterium MIC (µg/mL)
Escherichia coli 31.25
Pseudomonas aeruginosa 125
Staphylococcus aureus 31.25
Bacillus subtilis 125

Data sourced from a study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives. nih.gov

Molecular docking studies on similar quinoline derivatives suggest potential interactions with the active sites of bacterial DNA gyrase, reinforcing the proposed mechanism of action. The development of novel inhibitors targeting both DNA gyrase and topoisomerase IV remains an active area of research to combat the rise of antibiotic resistance. nih.govnih.gov

Antifungal Efficacy Studies

The investigation of quinoline derivatives has also extended to their potential as antifungal agents. The aforementioned 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives were also screened for their efficacy against pathogenic fungi. The same sulfamethazine derivative that showed potent antibacterial action also demonstrated notable antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of a 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide Derivative

Fungus MIC (µg/mL)
Candida albicans 31.25
Cryptococcus neoformans 500

Data sourced from a study on 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamide derivatives. nih.gov

These findings indicate that the 4-methoxyquinoline (B1582177) scaffold can be a versatile template for the development of broad-spectrum antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency of this class of compounds.

Antimalarial Potential and Associated Mechanisms

Malaria, a devastating parasitic disease, continues to be a major global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This has fueled the search for new antimalarial drugs with novel mechanisms of action. Quinolines, such as chloroquine (B1663885) and mefloquine, have been mainstays of antimalarial chemotherapy for decades, and derivatives of this compound have been explored for their potential to overcome existing resistance. nih.govmdpi.com

In Vitro Efficacy Against Plasmodium Species

Several studies have evaluated the in vitro activity of 4-methoxyquinoline derivatives against various strains of Plasmodium falciparum, the most lethal species causing malaria in humans. In one study, a series of 4-oxo-3-carboxyl quinolones were investigated, where it was observed that replacing the 4-keto group with a 4-methoxy group led to a decrease in antimalarial potency. nih.gov Nevertheless, certain 7-methoxy quinolone derivatives displayed notable activity. nih.gov

More promising results have been obtained with quinoline-4-carboxamide derivatives. A screening hit from this series, with an initial EC50 of 120 nM against the 3D7 strain of P. falciparum, was optimized to yield lead molecules with low nanomolar potency. nih.govacs.orgresearchgate.net

Table 3: In Vitro Antiplasmodial Activity of an Optimized Quinoline-4-carboxamide Derivative

P. falciparum Strain EC50 (nM)
3D7 1
K1 (chloroquine-resistant) 0.4
W2 (chloroquine-resistant) 0.4

Data for compound 2 from a study on quinoline-4-carboxamide derivatives. nih.govacs.org

In Vivo Preclinical Studies in Rodent Malaria Models

The promising in vitro activity of the quinoline-4-carboxamide derivatives prompted their evaluation in in vivo models of malaria. Several compounds demonstrated excellent oral efficacy in the Plasmodium berghei mouse model, a standard for preclinical antimalarial drug discovery. nih.govacs.orgresearchgate.net

One of the lead compounds showed a 93% reduction in parasitemia when administered orally at 30 mg/kg for four consecutive days. nih.gov Further optimization led to compounds with even greater in vivo efficacy, with ED90 values below 1 mg/kg when dosed orally for four days. nih.govacs.orgresearchgate.net One highly optimized derivative demonstrated a complete cure in the P. berghei mouse model at a dose of 30 mg/kg and had an ED90 between 0.1 and 0.3 mg/kg. acs.org

Table 4: In Vivo Efficacy of Optimized Quinoline-4-carboxamide Derivatives in the P. berghei Mouse Model

Compound Oral Dose (mg/kg, 4 days) Parasitemia Reduction (%) ED90 (mg/kg)
Compound 25 30 93 -
Optimized Derivative - - < 1
Compound 2 30 100 (cure) 0.1-0.3

Data sourced from a study on quinoline-4-carboxamide derivatives. nih.govacs.org

Proposed Mechanism of Action in Malaria Pathogenesis

A significant finding in the study of these quinoline-4-carboxamide derivatives is their novel mechanism of action. Unlike many traditional quinoline antimalarials that interfere with heme detoxification, these compounds have been shown to inhibit the parasite's protein synthesis machinery. nih.govacs.orgnih.gov Specifically, the target has been identified as translation elongation factor 2 (PfEF2), an essential enzyme for the elongation step of protein synthesis. nih.govacs.orgnih.gov This distinct mechanism is a crucial advantage, as it is unlikely to be affected by existing resistance mechanisms that target other cellular pathways. The identification of a novel target and the potent in vitro and in vivo activity make these 4-methoxyquinoline derivatives promising candidates for further development as next-generation antimalarial drugs.

Anticancer and Antitumor Research

The quest for more effective and selective cancer therapies has led to the exploration of quinoline derivatives. Compounds derived from this compound have shown considerable promise, exhibiting a range of anticancer and antitumor properties through various mechanisms of action.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several derivatives of the quinoline core structure have been identified as potent kinase inhibitors. nih.gov For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as sirtuin inhibitors. nih.gov One compound from this series, labeled P6, demonstrated selective inhibitory activity against SIRT3 with an IC₅₀ value of 7.2 µM, showing greater potency against SIRT3 compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM). nih.gov

Quinazoline (B50416) derivatives, which share structural similarities, have also been developed as specific kinase inhibitors. nih.gov Some have been approved by the FDA for cancer treatment. nih.gov Furthermore, novel quinazoline-1,2,3-triazole hybrids have been synthesized and found to target MET kinase, with some compounds also identifying PDGFRA kinase as a target. nih.gov

Interactive Table: Kinase Inhibition by Quinoline Derivatives

A key characteristic of effective anticancer agents is their ability to halt the uncontrolled proliferation of cancer cells and induce programmed cell death, or apoptosis. Derivatives of this compound have demonstrated significant efficacy in this regard. For example, certain benzylidene derivatives of a related compound, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, have shown potent cytotoxic activity against both doxorubicin-sensitive and resistant colon adenocarcinoma cell lines.

Studies on quinoline-4-carboxamide derivatives have shown they can potentiate apoptosis to overcome chemo-resistance in colorectal cancer. nih.gov Similarly, thiosemicarbazone derivatives have been noted for their ability to induce apoptosis, with one compound, 4c, causing a significant increase in both early and late apoptosis in MCF-7 breast cancer cells. researchgate.net This compound also induced cell cycle arrest at the G1/S phase. researchgate.net Another study on a SIRT3 inhibitor, compound P6, found that its anticancer effects in MLLr leukemic cell lines were due to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. nih.gov The induction of apoptosis by quinoline derivatives is often mediated through the inhibition of crucial cell signaling enzymes and modulation of various signaling pathways.

The planar structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA. This interaction can disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. This mechanism is a key component of the anticancer activity of many quinoline derivatives. The carboxylic acid and methoxy groups on the quinoline ring play a vital role in the molecule's binding affinity and specificity for biological targets like DNA.

Non-covalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic attractions, stabilize the complex formed between the DNA and the quinoline derivative. nih.gov This binding can effectively halt DNA replication in cancer cells, triggering apoptosis. nih.gov Molecular docking studies have been employed to visualize and quantify these interactions, showing how these derivatives can bind within the minor groove of the DNA helix. nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. A key player in this process is the P-glycoprotein, a transporter protein that actively pumps drugs out of the cancer cell. A novel quinoline derivative, MS-209, has been shown to effectively reverse MDR. nih.gov MS-209 directly interacts with P-glycoprotein, inhibiting the efflux of antitumor agents and thereby increasing their intracellular concentration. nih.gov In laboratory studies, MS-209 was able to completely reverse resistance to drugs like vincristine (B1662923) and doxorubicin (B1662922) in several multidrug-resistant human and mouse leukemia cell lines. nih.gov This was further confirmed by the observation that MS-209 increased the accumulation of doxorubicin in resistant K562/ADM cells more efficiently than verapamil, a known MDR modulator. nih.gov

The anticancer effects of this compound derivatives are underpinned by their interaction with specific molecular targets within cancer signaling pathways. While direct studies linking this specific compound to all the listed targets are emerging, research on related quinoline structures provides valuable insights. For instance, in a study on methotrexate-induced inflammation, a quinoline derivative was shown to affect the levels of matrix metalloproteinase-9 (MMP-9) and the inflammatory cytokine IL-1β. nih.gov In methotrexate-induced inflammation models, liver levels of MMP-9 were significantly increased, an effect that could be modulated by therapeutic intervention. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond their anticancer properties, derivatives of this compound and related compounds are being investigated for their anti-inflammatory and immunomodulatory effects. Inflammation is a critical component of many chronic diseases, and the ability to modulate the immune response is of great therapeutic interest.

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key inflammatory pathways. For example, some pyxinol derivatives have been shown to inhibit the activation of NF-κB, a central regulator of the inflammatory response. mdpi.com The inhibition of NF-κB can, in turn, reduce the production of pro-inflammatory mediators like nitric oxide (NO). mdpi.com In studies using RAW264.7 cells stimulated with lipopolysaccharide (LPS), certain pyxinol derivatives were effective at inhibiting the release of NO. mdpi.com

Furthermore, a quinoline derivative has been investigated for its anti-inflammatory effects against methotrexate-induced inflammation. nih.gov Methotrexate, a common anti-inflammatory and immunosuppressant drug, can cause significant side effects. nih.gov Natural compounds with anti-inflammatory properties are being explored as alternatives or adjuncts to reduce these adverse effects. nih.gov The study highlighted the potential of a specific quinoline derivative to counteract inflammation, as evidenced by its impact on inflammatory markers like MMP-9 and IL-1β. nih.gov

Interactive Table: Anti-inflammatory Activity of Related Derivatives

NLRP3 Inflammasome Inhibition Mechanisms

The direct inhibition of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome by this compound has not been extensively detailed in the available research. However, the broader class of quinoline derivatives has been investigated for immunomodulatory properties, some of which are linked to pathways associated with inflammasome activity.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to pathogenic microorganisms and sterile stressors. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. nih.gov The activation of the NLRP3 inflammasome can be triggered by various signals, including potassium efflux, calcium flux, and the generation of mitochondrial reactive oxygen species (mtROS). nih.gov

Inhibitors of the NLRP3 inflammasome can act through several mechanisms, such as preventing the assembly of the complex, blocking the interaction between its components like NLRP3 and ASC, or inhibiting upstream activation signals. nih.govnih.gov For instance, the experimental drug MCC950 specifically inhibits NLRP3 activation. nih.gov While direct evidence for this compound is lacking, research on related structures provides insights. For example, Tasquinimod, a quinoline-3-carboxamide (B1254982) derivative, is known to exert significant immunomodulatory effects by targeting myeloid cells in the tumor microenvironment, which are key players in inflammatory responses. bmj.comnih.gov This suggests that while a direct link to NLRP3 is not established, derivatives of the quinoline scaffold can influence complex immune pathways.

S100A9 Protein Interaction and Downstream Immunomodulatory Effects

A significant body of research has identified the S100A9 protein as a key molecular target for derivatives of this compound, particularly the compound Tasquinimod. tandfonline.comnih.gov Tasquinimod, a quinoline-3-carboxamide derivative, binds to S100A9, an inflammatory protein that is highly expressed by myeloid cells and contributes to tumor progression. bmj.combmj.com

The interaction between Tasquinimod and S100A9 inhibits the downstream signaling of S100A9. nih.gov S100A9 typically functions by interacting with pro-inflammatory receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). bmj.comresearchgate.net By binding to S100A9, Tasquinimod blocks these interactions, leading to a cascade of immunomodulatory effects. bmj.comtandfonline.com

The downstream consequences of this S100A9 blockade are multifaceted and contribute to an anti-tumor environment:

Modulation of Myeloid Cells: Tasquinimod's binding to S100A9 reduces the infiltration and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment. tandfonline.comnih.gov

Macrophage Polarization: The compound promotes a shift in macrophage polarization from the immunosuppressive M2 phenotype towards the pro-inflammatory, anti-tumor M1 phenotype. tandfonline.combmj.com This is associated with a decrease in Arginase-1 and an increase in iNOS expression in these cells. tandfonline.com

Enhanced Anti-Tumor Immunity: By mitigating the suppressive myeloid cell populations, Tasquinimod can enhance the efficacy of other cancer immunotherapies. nih.gov For example, it has been shown to improve the anti-tumor effects of tumor vaccines and superantigens in preclinical models. nih.gov

Anti-Angiogenic and Anti-Metastatic Effects: The targeting of S100A9 also contributes to the anti-angiogenic and anti-metastatic properties of Tasquinimod, which are not directly linked to VEGF inhibition but rather to the modulation of the tumor microenvironment and inhibition of the hypoxic response. nih.govwikipedia.orgnih.gov

These findings collectively demonstrate that the interaction with the S100A9 protein is a primary mechanism through which quinoline derivatives like Tasquinimod exert their complex immunomodulatory and anti-cancer effects. nih.gov

SYK Kinase Inhibitory Potential

Based on a review of the available scientific literature, there is no significant evidence to suggest that this compound or its prominent derivatives, such as Tasquinimod, function as inhibitors of Spleen Tyrosine Kinase (SYK). Research into the mechanisms of action for these compounds has primarily focused on their immunomodulatory effects via targeting the S100A9 protein and their anti-angiogenic properties. bmj.comnih.govnih.gov While the quinoline scaffold is diverse and found in many biologically active molecules, SYK kinase inhibition does not appear to be a recognized activity for this specific class of derivatives.

Antioxidant Activity Investigations

The antioxidant potential of the quinoline core structure has been the subject of numerous studies, with activity being highly dependent on the specific substitutions on the ring system. researchgate.netnih.gov Quinoline derivatives are recognized for their potential as antioxidants, which can be crucial in mitigating oxidative stress associated with various diseases. mdpi.com

Research into quinoline-4-carboxylic acid derivatives has shown that modifications to the basic structure can lead to compounds with notable antioxidant activity. ui.ac.idui.ac.id The antioxidant capacity is often attributed to the ability of these molecules to act as radical traps. biointerfaceresearch.com For instance, studies have shown that the introduction of methoxy groups on the aryl substituents linked to the quinoline core can enhance antioxidant activity. researchgate.net

However, the antioxidant activity is not universal across all derivatives. One study examining several quinoline carboxylic acids, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, found that they lacked significant DPPH radical scavenging capacities when compared to the standard antioxidant, ascorbic acid. nih.gov Conversely, another study reported that 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives displayed promising antioxidant activity in DPPH assays. mdpi.com This highlights the critical role that specific functional groups and their positions play in determining the antioxidant potential of a given quinoline derivative.

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

Compound/Derivative Class Assay Result Reference
2-Methylquinoline-4-carboxylic acid DPPH ~30.25% inhibition at 5 mg/L ui.ac.idui.ac.id
2-(4-Methylphenyl)quinoline-4-carboxylic acid DPPH ~40.43% inhibition at 5 mg/L ui.ac.idui.ac.id
Quinoline-3-carboxylic acid DPPH Lacked significant scavenging capacity vs. ascorbic acid nih.gov
Quinoline-4-carboxylic acid DPPH Lacked significant scavenging capacity vs. ascorbic acid nih.gov
4-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one (3g) DPPH 70.6% scavenging at 10 µM mdpi.com

Radical Scavenging Capabilities and Assays

The most common method used to evaluate the radical scavenging capabilities of quinoline derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.idnih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. sapub.org

Studies utilizing the DPPH assay have yielded varied results for different quinoline carboxylic acid derivatives. For example, the modification of isatin (B1672199) to produce 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid resulted in compounds with moderate radical scavenging activity, showing inhibition of 30.25% and 40.43%, respectively, at a concentration of 5 mg/L. ui.ac.id In contrast, a separate investigation found that quinoline-3-carboxylic and quinoline-4-carboxylic acids themselves were not effective DPPH radical scavengers. nih.gov

More complex derivatives have shown greater promise. A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested for their antioxidant action. mdpi.com Notably, compounds 3g and 3h from this series demonstrated potent DPPH radical scavenging activity of 70.6% and 73.5% respectively, at a low concentration of 10 µM, which was comparable to the reference antioxidant Trolox. mdpi.com These findings underscore that the radical scavenging ability of the quinoline framework is highly tunable through synthetic modification. Other assays mentioned in the literature for testing antioxidant activity of quinoline derivatives include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. mdpi.com

Exploration of Preventive Antioxidant Mechanisms

The preventive antioxidant mechanisms of quinoline derivatives are primarily based on their chemical structure and ability to interfere with oxidative processes, particularly by scavenging free radicals. The main mechanisms involved in radical scavenging are hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govsciprofiles.com

The efficiency of these mechanisms is influenced by properties such as ionization potential and bond dissociation energies of the antioxidant molecule. nih.govsciprofiles.com The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the quinoline ring system is reported to enhance antioxidant activity. researchgate.net These groups can increase the stability of the resulting radical after hydrogen or electron donation, making the parent molecule a more effective antioxidant.

Furthermore, some quinoline derivatives are considered effective radical traps for reactive oxygen species (ROS) like hydroxyl ions and superoxide (B77818) anions, which are generated during processes such as water radiolysis. biointerfaceresearch.com By neutralizing these highly reactive species, the compounds can prevent oxidative damage to crucial biological macromolecules, including DNA, proteins, and lipids. researchgate.netbiointerfaceresearch.com This ability to act as a radical trap forms the basis of their preventive antioxidant action.

Other Investigated Biological Activities (e.g., Antiviral, Anti-HIV)

The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antiviral and anti-HIV properties. mdpi.com

In the context of anti-HIV research, derivatives of quinoline carboxylic acid have been explored as potential therapeutic agents. For example, a series of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives were designed and synthesized to act as bioisosteres of aryl diketoacids, a class of compounds known to be potent HIV integrase inhibitors. nih.gov The rationale was that the 4-oxo-4H-quinolizine-3-carboxylic acid unit could chelate the Mg2+ ions in the active site of the HIV integrase enzyme, thereby blocking its function. However, the specific derivatives synthesized in this particular study did not exhibit significant anti-HIV integrase activity. nih.gov Other research has identified different quinoline-containing structures, such as substituted 7H-pyrido[4,3-c]carbazoles, which have demonstrated potent inhibition of HIV replication. nih.gov

The broader antiviral potential of quinoline derivatives has also been investigated against other viruses. Recently, hydroxyquinoline-pyrazole derivatives were synthesized and showed direct antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org These findings suggest that the versatile quinoline framework can be adapted to create compounds that interfere with various stages of the viral life cycle.

Comprehensive In Vitro and In Vivo Preclinical Evaluation Methodologies

The preclinical assessment of derivatives of this compound involves a multi-tiered approach, encompassing both in vitro and in vivo methodologies to ascertain their biological activity and elucidate their mechanisms of action. These evaluations are critical for identifying lead compounds with potential therapeutic value.

In Vitro Evaluation Methodologies

The initial phase of preclinical assessment typically involves a battery of in vitro tests designed to screen for biological activity at the molecular and cellular level.

Enzyme Inhibition Assays: A primary method for evaluating this class of compounds is through enzyme inhibition assays. Derivatives are often designed to target specific enzymes implicated in disease pathways. For instance, various 4-quinoline carboxylic acids have been systematically evaluated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The potency of these derivatives is quantified by determining their half-maximal inhibitory concentration (IC50). A structure-guided approach, identifying potential new hydrogen-bonding interactions within the enzyme's binding pocket, has led to the discovery of highly potent analogues. acs.org

Similarly, quinoline-4-carboxylic acid derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The in vitro evaluation for these compounds involves determining their IC50 values for both COX-1 and COX-2 enzymes to establish their potency and selectivity. nih.gov

Table 1: In Vitro DHODH Inhibition for Representative Quinoline-Based Analogues

Compound DHODH IC50 (nM)
Analogue 41 9.71 ± 1.4
Analogue 43 26.2 ± 1.8
1,7-Naphthyridine 46 28.3 ± 3.3

Data sourced from a study on 4-quinoline carboxylic acids as DHODH inhibitors. nih.govacs.org

Table 2: In Vitro COX-2 Inhibition for a Representative Quinoline-4-Carboxylic Acid Derivative

Compound COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) 0.043 >513
Celecoxib (Reference) 0.060 405

Data sourced from a study on 4-carboxyl quinoline derivatives as COX-2 inhibitors. nih.gov

Antiproliferative and Cytotoxicity Assays: The anticancer potential of quinoline derivatives is frequently assessed using cell-based assays. These studies utilize various human cancer cell lines to determine the compounds' ability to inhibit cell growth or induce cell death. For example, a series of 4-aminoquinoline (B48711) derivatives were evaluated for their cytotoxic effects against human breast tumor cell lines MCF-7 and MDA-MB468. nih.gov The results are often expressed as the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth. nih.gov Research has indicated that certain derivatives can exhibit selective toxicity towards cancer cells.

Table 3: In Vitro Cytotoxicity of a 4-Aminoquinoline Derivative

Compound Cell Line GI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 7.35
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 11.52

Data sourced from a study on the in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. nih.gov

Antimicrobial Activity Screening: The quinoline core is a well-established pharmacophore in antimicrobial agents. researchgate.net Therefore, new derivatives are often screened for their activity against a panel of gram-negative and gram-positive bacteria and various fungal strains. researchgate.net For instance, studies have evaluated novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids for their in vitro activity against microorganisms like Staphylococcus aureus and Enterobacteriaceae. nih.gov

Mechanistic Studies: To understand how these compounds exert their biological effects, mechanistic studies are employed. These can include investigations into whether the compounds intercalate with DNA, a mechanism proposed for some quinoline derivatives, thereby disrupting DNA replication and transcription. Another area of investigation is the inhibition of topoisomerases, enzymes essential for managing DNA topology during replication. Molecular docking simulations are also used to predict and analyze the binding interactions between the quinoline derivatives and their molecular targets, providing insights that can guide further structural optimization. nih.gov

In Vivo Preclinical Evaluation

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic properties.

Pharmacokinetic Profiling: A critical step in preclinical evaluation is determining the pharmacokinetic profile of a lead compound. These studies assess how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the organism. Key parameters measured include oral bioavailability (F) and elimination half-life (t1/2). For example, a potent DHODH inhibitor, analogue 41, was found to possess significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 hours after oral administration in preclinical models. nih.govacs.org Improved serum levels and urinary recovery rates in rats have also been noted for certain quinoline derivatives compared to reference compounds. nih.gov

Efficacy Studies in Animal Models: The ultimate preclinical test of a compound's potential is its efficacy in a relevant animal model of disease. For antimalarial quinoline-4-carboxamide derivatives, in vivo efficacy is often tested in mouse models infected with Plasmodium species. acs.org The effectiveness of the treatment is measured by the reduction in parasitemia and increased survival time of the treated animals compared to a control group. acs.org Compounds demonstrating excellent activity at low doses, achieving over 99% reduction in parasitemia, are considered strong candidates for further development. acs.org

Structure Activity Relationship Sar Studies of 4 Methoxyquinoline 7 Carboxylic Acid Derivatives

Influence of Quinoline (B57606) Ring Substituents on Biological Activity

The introduction of various functional groups at different positions of the quinoline scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with biological targets. rsc.org

The methoxy (B1213986) (-OCH3) group's position on the quinoline ring is a critical determinant of biological activity. Its electron-donating nature can influence the reactivity and binding affinity of the entire molecule.

7-Methoxy vs. other positions: The presence of a methoxy group at the 7-position, as in 4-methoxyquinoline-7-carboxylic acid, has been shown to be favorable for certain biological activities. For instance, in some series of quinoline derivatives, a 7-methoxy substituent was found to be more advantageous than a 6-methoxy one, potentially due to reduced steric hindrance and improved solubility in polar solvents. The 7-methoxy group can also balance solubility and reactivity. In contrast, moving the methoxy group to the 4-position can sometimes lead to reduced bioactivity compared to the 7-methoxy analog, attributed to an altered charge distribution.

Influence on Anticancer and Anti-inflammatory Activity: Methoxy groups on the quinoline ring have been associated with both anticancer and anti-inflammatory properties. Studies on various quinoline and quinazoline (B50416) derivatives have shown that methoxy substituents, particularly at positions 6 and 7, can contribute to potent inhibitory effects against cancer cell lines and key inflammatory targets. nih.gov For example, derivatives with a 6,7-dimethoxy substitution pattern have demonstrated enhanced inhibitory activity against EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov

The carboxylic acid (-COOH) group is a key pharmacophore in many biologically active quinolines, often essential for interaction with target receptors through hydrogen bonding or salt bridge formation. nih.gov

Positional Importance: The position of the carboxylic acid group significantly influences the biological activity. Quinoline-2-carboxylic acids, quinoline-3-carboxylic acids, and quinoline-4-carboxylic acids have all been explored as scaffolds for various therapeutic agents. nih.gov For instance, quinoline-4-carboxylic acid derivatives are known for their anti-inflammatory and analgesic activities. researchgate.net The coplanarity and proximity of the carboxylic acid group to the quinoline nitrogen atom can be crucial for chelation with metal ions, a potential mechanism for the pharmacological action of some derivatives. nih.gov

Ester and Amide Derivatives: Conversion of the carboxylic acid to its ester or amide derivatives is a common strategy to modify the compound's properties, such as lipophilicity, and to explore further binding interactions. researchgate.net

Amides: Quinoline-carboxamides have shown a wide range of biological activities, including antimalarial and P2X7R antagonist effects. nih.govacs.org The nature of the amine used to form the amide is critical. For example, in a series of quinoline-4-carboxamides, replacing an aromatic substituent with non-aromatic amines like piperidine (B6355638) or pyrrolidine (B122466) linked by an ethyl group maintained or improved antimalarial potency. acs.org The basicity, lipophilicity, and linker length of the amide substituent are all important factors for activity. acs.org

Esters: The synthesis of ester derivatives of quinoline carboxylic acids is another avenue for developing new therapeutic agents. researchgate.net For example, reacting a 6-trifluoromethoxy-4-hydroxyquinoline-2-carboxylic acid ethyl ester with hydroxylamine (B1172632) yielded a derivative tested for matrix metalloproteinase inhibition. nih.gov

The following table summarizes the effect of carboxylic acid and its derivatives on biological activity.

Table 1: Influence of Carboxylic Acid Position and Derivatives on Biological Activity
Compound Type Position of COOH/Derivative Biological Activity Noted Reference
Quinoline Carboxylic Acids 2, 3, and 4 Antiproliferative, Anti-inflammatory nih.gov
Quinoline-4-Carboxylic Acid 4 Anti-inflammatory, Analgesic researchgate.net
Quinoline-4-Carboxamides 4 Antimalarial, P2X7R Antagonism nih.govacs.org
Quinoline-2-Carboxylic Acid Esters 2 Potential for various therapeutic applications researchgate.netnih.gov
Quinoline-6-Carboxamides 6 Antibacterial researchgate.net

The biological activity of quinoline derivatives can be fine-tuned by introducing various substituents at other available positions on the ring system. biointerfaceresearch.comrsc.org

Position 2: Substituents at the 2-position can significantly impact activity. For example, in a series of quinoline-4-carboxylic acid analogs, a phenyl group at the 2-position was a key feature for some biological activities. researchgate.net

Position 3: The introduction of substituents at the 3-position of the quinoline ring has been explored. For instance, 4-hydroxyquinoline-3-carboxylic acid derivatives have shown potential as anticancer agents.

Position 4: Amino substitutions at the 4-position are common in antimalarial quinolines. 4-aminoquinoline (B48711) derivatives with bi-aryl substituents at the 7-position have shown potent antimalarial activity. biointerfaceresearch.com

Positions 5 and 7: Halogen substitutions at the 5- and 7-positions of 8-hydroxyquinoline (B1678124) have been systematically studied. While the substitution pattern had a minor impact on cytotoxic activity in some organoruthenium complexes, it did influence the physicochemical properties of the compounds. acs.org

Position 6: Substituents at the 6-position have been shown to modulate activity. For example, a fluoro group at C6 is a common feature in fluoroquinolone antibiotics. researchgate.net In some anticancer derivatives, a methoxy group at C6 was found to contribute to the inhibition of cell migration and invasion. nih.gov

Position 8: The 8-hydroxyquinoline scaffold is a well-known chelating agent and has been incorporated into various biologically active compounds. mdpi.com

The following table provides examples of substituent effects at various positions on the quinoline ring.

Table 2: Effect of Substituents at Various Quinoline Ring Positions
Position Substituent Resulting Biological Activity Reference
2 Phenyl Varied biological activities researchgate.net
4 Amino Antimalarial biointerfaceresearch.com
5, 7 Halogens Modulated physicochemical properties acs.org
6 Fluoro Antibacterial (in fluoroquinolones) researchgate.net
6 Methoxy Anticancer (inhibition of metastasis) nih.gov
8 Hydroxy Metal chelation, broad biological activities mdpi.com

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry can play a pivotal role in the biological activity of chiral quinoline derivatives. While the core this compound is achiral, the introduction of chiral centers, for instance, through substitution, can lead to enantiomers or diastereomers with significantly different pharmacological profiles. Optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which are structurally related to reduced quinolines, are important building blocks for synthesizing pharmaceuticals. mdpi.com The specific stereoconfiguration of these molecules is often crucial for their potent biological activity, as seen in a series of optically active 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives that act as influenza virus polymerase inhibitors. mdpi.com This highlights the importance of controlling stereochemistry during the synthesis of complex quinoline derivatives to achieve the desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that govern their potency. jocpr.comneliti.com

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as:

Constitutional: Information on the molecular composition (e.g., molecular weight). researchgate.net

Topological: Describing the connectivity of atoms. researchgate.net

Geometrical: Related to the 3D structure of the molecule. researchgate.net

Electrostatic: Pertaining to charge distribution (e.g., dipole moment). walisongo.ac.id

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO and LUMO energies). walisongo.ac.id

Lipophilicity: Such as logP. neliti.com

Once a pool of descriptors is generated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the QSAR model. researchgate.netresearchgate.net The goal is to select a subset of descriptors that best correlates with the observed biological activity. youtube.com For various series of quinoline derivatives, QSAR studies have successfully identified key descriptors influencing their activity. researchgate.netnih.gov For instance, in one study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, lipophilicity (cLogP) was found to be a major contributor to their antifungal activity. neliti.com In another study on 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors like dipole moment, atomic net charge, and HOMO/LUMO energies were used to model their antimalarial activity. walisongo.ac.id These models, once validated, can guide the design of new, more potent this compound derivatives. neliti.com

Model Validation and Predictive Performance Evaluation

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power. This process typically involves both internal and external validation techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation and k-fold cross-validation, assess the internal consistency and stability of the model using the training data set. External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model's development.

Key statistical metrics are used to quantify the predictive performance of a QSAR model. These often include:

Coefficient of determination (R²) : Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validated correlation coefficient (Q²) : An indicator of the predictive ability of the model, determined through internal validation. A high Q² value (typically > 0.5) is considered indicative of a robust model.

Predictive R² (R²pred) : Calculated for the external test set, this metric provides a measure of the model's true predictive power on new data.

While these are the standard procedures and metrics for QSAR model validation, no studies have been published that apply these methodologies specifically to a series of this compound derivatives. Therefore, no specific performance data, such as R², Q², or other predictive metrics, can be reported for this particular compound class.

Correlation between Structural Features and Specific Protein-Target Interactions

The biological activity of a compound is intrinsically linked to its structural features, which govern its ability to bind to and interact with specific protein targets. For quinoline-based molecules, key structural elements that influence these interactions include the quinoline core itself, the position and nature of the carboxylic acid group, and the pattern of substitution on the aromatic rings.

Research on analogs of this compound has provided insights into how such features can determine target specificity:

DNA Intercalation and Topoisomerase Inhibition : The planar aromatic quinoline ring is a known pharmacophore that can intercalate between the base pairs of DNA. This action can disrupt DNA replication and transcription. Furthermore, this structural motif is found in many topoisomerase inhibitors, enzymes that are critical for managing DNA topology. For the isomeric compound, 7-Methoxyquinoline-4-carboxylic acid , studies suggest that it may exert its biological effects through mechanisms including DNA intercalation and the inhibition of topoisomerases.

Kinase Inhibition : The substitution pattern on the quinoline ring is crucial for interaction with protein kinases. For example, studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this scaffold as a crucial pharmacophore for inhibiting Pim-1 kinase. Molecular modeling suggested that the 8-hydroxy and 7-carboxylic acid groups interact with key amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket of the enzyme. nih.gov

Host Factor Targeting : Some quinoline carboxylic acid analogs have been developed to target host proteins as an antiviral strategy. A potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid , was found to be a nanomolar inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis. nih.gov

These examples highlight how the specific arrangement of functional groups on the quinoline scaffold dictates protein-target interactions. The methoxy group at the 4-position and the carboxylic acid at the 7-position of the title compound create a unique electronic and steric profile. However, without dedicated research and experimental data for this compound and its derivatives, a precise correlation between its specific structural features and interactions with protein targets cannot be established. Such studies would be necessary to elucidate its mechanism of action and potential therapeutic applications.

Computational Chemistry and Rational Drug Design Approaches for 4 Methoxyquinoline 7 Carboxylic Acid Analogues

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules from large databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

The generation of a pharmacophore model is a critical first step in ligand-based drug design. This process typically involves analyzing a set of known active compounds to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For instance, a study on quinoline (B57606) derivatives as phosphodiesterase 4B (PDE4B) inhibitors led to the development of a five-point pharmacophore model. researchgate.net This model was then used to create a predictive 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model, which demonstrated a strong correlation between the structural features and the biological activity of the compounds. researchgate.net

The validity and predictive power of a pharmacophore model are assessed through rigorous validation processes. One common method is to screen a database containing known active and inactive compounds (decoys). A successful model will be able to distinguish the active molecules from the decoys with high accuracy. researchgate.net The robustness of 3D-QSAR models, often developed in conjunction with pharmacophore models, can be confirmed through statistical methods like calculating the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). High values for these parameters indicate a reliable and predictive model. researchgate.net

For example, a pharmacophore model developed for quinolone derivatives targeting DNA gyrase featured three hydrogen bond acceptors and one hydrophobic moiety. This model was validated using a test set of 44 compounds and demonstrated good predictive ability. nih.gov

Pharmacophore Model TargetKey Pharmacophoric FeaturesValidation MetricsSource
Phosphodiesterase 4B (PDE4B)5-point model (details not specified)R² = 0.96, Q² = 0.91 (for 3D-QSAR model) researchgate.net
DNA Gyrase (Quinolones)3 Hydrogen Bond Acceptors, 1 Hydrophobic Moietyr = 0.95 (hypothesis), r² = 0.823 (test set) nih.gov
Antioxidants (from known agents)1 Aromatic Ring, 3 Hydrogen Bond AcceptorsValidated by database screening and experimental testing nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest. nih.govresearchgate.net

For example, a pharmacophore model developed for antioxidants was used to search the Maybridge and NCI databases, leading to the identification of sixteen compounds with good predicted antioxidant activity. nih.gov Similarly, a pharmacophore model for PDE4B inhibitors was employed in a virtual screening campaign to discover novel and potent inhibitors. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein. This method is crucial for understanding the molecular basis of ligand-target interactions.

Molecular docking simulations provide valuable information about the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions between a ligand and a target protein. For instance, in a study of quinoline-based inhibitors against various cancer-related proteins, molecular docking was used to predict the binding scores (G-scores) and analyze the binding modes of the inhibitors. nih.gov

In another study, derivatives of quinoline-5,8-dicarboxylic acid were investigated as inhibitors of the enzyme JMJD3. Molecular docking revealed that these compounds could coordinate with a key Fe²⁺ ion in the active site in a bidentate manner through their carboxylate groups. nih.gov The docking poses also highlighted other important interactions, such as π-π stacking with aromatic residues like Y1379. nih.gov

The following table summarizes the predicted binding affinities of some quinoline derivatives against their respective targets:

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Source
Quinoline-5,8-dicarboxylic acid derivative (Compound 3)JMJD3Not specified, but showed highest inhibitory activity nih.gov
Quinoline-6-carboxamide (B1312354) derivative (Compound 1d)P2X7R-7.07 nih.gov
Quinoline-6-carboxamide benzenesulfonate (B1194179) (Compound 2g)P2X7R-7.1 nih.gov
Lupeol (for comparison)mTOR-11.56 ijrps.com
Quinoline derivative (Ligand 25)Thymine Phosphorylation (PDB ID: 1UOU)-8.268 nih.gov

A significant outcome of molecular docking is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For example, docking studies of quinoline derivatives into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) revealed essential hydrogen bonds with the N1 and N3 atoms of the quinoline ring and the amino acid residue Met769. nih.gov

In the case of quinoline-5,8-dicarboxylic acid derivatives targeting JMJD3, the second carboxylic acid group was found to form ionic interactions with K1381 and hydrogen bonds with T1387 and N1400. nih.gov Similarly, for quinoline-6-carboxamide derivatives acting as P2X7R antagonists, hydrogen bonding with residues such as Tyr628, Lys443, Asn411, and Ser419 was predicted to be important for binding. nih.gov Understanding these specific interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-target complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of the ligand and the stability of its binding to the target protein.

MD simulations of quinoline derivatives have been employed to validate docking results and to gain a deeper understanding of the binding dynamics. mdpi.comnih.gov For instance, in a study of dihydroxyl-quinoline-8-carboxylic acid methane (B114726) ester derivatives as potential acetylcholinesterase inhibitors, MD simulations were performed to analyze the stability of the ligand-protein complexes and to identify key intermolecular interactions that persist over time. mdpi.com

The stability of the complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex has reached equilibrium and that the binding mode is stable. nih.gov Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing insights that are not apparent from static docking poses. For example, simulations of a quinoline-3-carboxamide (B1254982) derivative with various kinases showed that the ligand could undergo conformational interconversions, which were influenced by the flexibility of the protein's binding site. nih.gov Theoretical models also suggest that for a compound like 4-methoxyquinoline-7-carboxylic acid, the carboxylic acid group likely maintains a planar conformation due to resonance, while the methoxy (B1213986) group can exhibit free rotation.

De Novo Molecular Design and Optimization of Quinoline Scaffolds

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties from the ground up. youtube.com This approach is particularly valuable for exploring new chemical space and creating innovative drug candidates that are not merely derivatives of existing molecules. For quinoline scaffolds, de novo design and subsequent optimization are powerful strategies to develop potent and selective therapeutic agents. nih.govvub.be

Computational Strategies for Scaffold Optimization:

One primary approach in the rational design of quinoline derivatives is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA). mdpi.com These models analyze the relationship between the three-dimensional properties of a series of compounds and their biological activities. mdpi.com By generating contour maps, researchers can identify specific regions on a lead molecule, like a quinoline derivative, where modifications to steric and electrostatic fields would likely enhance its inhibitory activity. mdpi.com For instance, a 3D-QSAR study on quinoline-based anti-gastric cancer agents identified key structural features that, when modified, could improve their therapeutic properties. mdpi.com This information then guides the de novo design of new analogues. mdpi.com

Molecular docking is another crucial tool that complements de novo design. mdpi.comnih.gov It predicts how a designed molecule (ligand) will bind to the active site of a target protein. mdpi.com This allows for the evaluation of potential interactions, such as hydrogen bonds and salt bridges, which are critical for biological activity. nih.gov For example, in the development of quinoline-4-carboxylic acid analogues as Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, a structure-guided approach was used to design new compounds. nih.gov By identifying key amino acid residues in the binding pocket (T63 and Y356), researchers designed analogues with strategically placed groups to form new, favorable interactions, leading to highly potent inhibitors. nih.gov

Research Findings in Quinoline Analogue Design:

Recent research has demonstrated the successful application of these computational methods to design and optimize quinoline-based compounds for various therapeutic targets.

Anticancer Agents: New quinoline derivatives have been designed and synthesized as potential antitumor agents. nih.gov One study reported a compound that showed high cytotoxicity against 58 out of 60 human cancer cell lines and was found to be a potent inhibitor of topoisomerase 1 (Topo 1), a key enzyme in DNA replication. nih.gov Molecular docking studies were used to understand the binding profile of this compound within the Topo 1 active site. nih.gov

DHODH Inhibitors: A structure-guided design effort led to the discovery of potent quinoline-based DHODH inhibitors. nih.gov Optimization of the quinoline-4-carboxylic acid scaffold resulted in analogues with significantly improved inhibitory concentrations (IC50). nih.gov A co-crystal structure of one such analogue with the DHODH enzyme confirmed the formation of a novel, water-mediated hydrogen bond, validating the design strategy. nih.gov

The table below summarizes key findings from studies involving the design and optimization of quinoline scaffolds.

Scaffold/DerivativeTherapeutic TargetComputational MethodKey FindingReference
Quinoline-based ligandsGastric Cancer3D-QSAR (CoMFA)Identified structural modifications to enhance anti-gastric cancer properties. mdpi.com
Quinoline derivativesTopo 1 (Antitumor)Molecular DockingDesigned a potent inhibitor (IC50 = 0.278 µM) with high cytotoxicity against multiple cancer cell lines. nih.gov
Quinoline-4-carboxylic acidsDHODHStructure-guided design, Molecular DockingDeveloped potent inhibitors (e.g., IC50 = 9.71 nM) by forming new interactions with target residues. nih.gov
AnilinoquinolinesEGFR/IGF-1R (Anticancer)Pharmacophore modeling, DockingDesigned and synthesized compounds with significant activity against MCF-7 breast cancer cells. researchgate.net

Network Pharmacology for Polypharmacology and Target Identification in Complex Diseases

Network pharmacology represents a shift from the traditional "one drug, one target" paradigm to a more holistic "multi-target" strategy. researchgate.netcolab.ws This approach is particularly suited for complex diseases like cancer, which involve perturbations across interconnected biological networks. researchgate.netnih.gov By integrating data on drug-target interactions, protein-protein interactions (PPI), and disease pathways, network pharmacology aims to understand the systems-level effects of drugs and identify optimal multi-target therapies. nih.govnih.gov

Methodology in Network Pharmacology:

The workflow of a network pharmacology study typically begins with identifying the potential molecular targets of a compound or a class of compounds, such as quinoline derivatives. nih.gov This is often achieved using databases like Swiss Target Prediction or by screening against target libraries. youtube.com These predicted targets are then mapped onto disease-specific networks to identify which proteins and pathways are modulated.

Key steps and tools include:

Target Prediction: Identifying potential protein targets for a given compound. youtube.com

Network Construction: Building interaction networks, such as compound-target-disease and protein-protein interaction (PPI) networks, using databases like STRING and software like Cytoscape. nih.govorientjchem.org

Enrichment Analysis: Using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) to perform KEGG pathway analysis, which reveals the biological pathways significantly affected by the compound's targets. orientjchem.org

Hub Gene Identification: Analyzing the network's topology to find "hub genes"—highly connected nodes that are likely to be crucial for the biological processes involved. nih.govorientjchem.org

Application to Quinoline Derivatives:

Network pharmacology has been effectively used to elucidate the mechanisms of action of quinoline derivatives and identify their potential for polypharmacology in treating complex diseases.

A study on a novel indole-quinoline derivative (SM7) in cancer illustrates this approach. orientjchem.org Researchers first identified 93 potential targets for the compound. orientjchem.org By constructing a PPI network and performing KEGG pathway analysis, they identified key cancer-related pathways, including apoptosis and calcium signaling pathways. orientjchem.org The analysis highlighted several hub genes, such as STAT3, BCL2, ALB, and MMP9, as primary targets through which the compound exerts its anticancer effects. orientjchem.org This multi-target action is a hallmark of polypharmacology, suggesting the compound could be more effective and less prone to resistance than single-target agents. nih.govorientjchem.org

The table below details the application of network pharmacology to a quinoline derivative.

Compound ClassDiseaseKey FindingsIdentified Hub Targets/PathwaysReference
Indole-Quinoline Derivative (SM7)CancerIdentified 93 targets and 15 significant signaling pathways. The compound exhibits polypharmacology by modulating a network of cancer-related proteins.Hub Genes: STAT3, BCL2, ALB, MMP9. Pathways: Cancer Pathways, Apoptosis, Calcium Signaling. orientjchem.org
Digitalis (contains multiple compounds)Anaplastic Thyroid CancerIdentified 6 core hub genes and demonstrated that active components induce apoptosis.Hub Genes: STAT3, MAPK1, MAPK3, IL6, RELA, HIF1A. nih.gov
PhytochemicalsCervical CancerIdentified a hit compound targeting proteins responsible for multiple pathway modulations in cervical cancer.Hub Targets: HRAS, VEGFA. rsc.org

By leveraging these advanced computational approaches, researchers can move beyond simple structure-activity relationships to design novel quinoline-based molecules with optimized, multi-target activities for treating complex diseases.

Future Directions and Emerging Research Avenues for 4 Methoxyquinoline 7 Carboxylic Acid

Design and Synthesis of Multi-Target Ligands Based on the Quinoline (B57606) Scaffold

The development of single molecules that can modulate multiple biological targets is a promising strategy in drug discovery, particularly for complex diseases like cancer. nih.gov The quinoline scaffold is an ideal framework for creating such multi-target ligands due to its synthetic accessibility and the ease with which its structure can be modified. nih.govnih.gov Future research will likely focus on designing derivatives of 4-methoxyquinoline-7-carboxylic acid that can simultaneously inhibit different key proteins involved in disease progression. For instance, by strategically combining the quinoline core with other pharmacophores, it may be possible to create dual inhibitors of targets like phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are implicated in cancer. nih.gov Another avenue involves targeting multiple receptor tyrosine kinases—such as EGFR, VEGFR-2, and PDGFR-β—which are crucial for tumor growth and angiogenesis. nih.govnih.gov The design of these multi-target agents often involves creating hybrid molecules that merge the structural features of known inhibitors for each respective target onto the central quinoline ring.

Exploration of Prodrug Strategies for Enhanced Pharmacological Profiles

A significant hurdle in drug development is achieving optimal pharmacokinetic properties, such as solubility and bioavailability. nih.govresearchgate.net Prodrug strategies, which involve chemically modifying a drug into an inactive form that is converted to the active compound in the body, offer a powerful solution. researchgate.netresearchgate.net For this compound, the carboxylic acid group is a prime site for such modifications.

Future research will likely explore various prodrug approaches to improve the delivery and efficacy of this compound. nih.gov Common strategies include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. researchgate.net

Amide Formation: Creating amide prodrugs can also modulate the compound's physicochemical properties. nih.gov

Amino Acid Conjugates: Linking amino acids to the carboxylic acid can leverage amino acid transporters for improved absorption. nih.govmdpi.com

Phosphate (B84403) Esters: For derivatives with hydroxyl groups, phosphate ester prodrugs can significantly increase water solubility, making them suitable for intravenous administration. acs.org

These modifications are designed to be cleaved by enzymes in the body, such as esterases or phosphatases, to release the active this compound derivative at the desired site of action. nih.govacs.org

Discovery and Validation of Novel Biological Targets for Quinoline Derivatives

While quinoline derivatives are known to interact with a range of biological targets, the full extent of their therapeutic potential is still being uncovered. nih.govbenthamdirect.com A key area of future research will be the identification and validation of novel molecular targets for compounds based on the this compound scaffold.

Recent studies on various quinoline compounds have revealed a wide spectrum of biological activities, suggesting a diverse range of potential targets. nih.govnih.gov These include:

Kinases: Many quinoline derivatives have been shown to inhibit various protein kinases that are central to cell signaling pathways involved in cancer and inflammation. nih.govnih.gov

Enzymes Acting on DNA: Some quinolines can interfere with enzymes like DNA methyltransferases, topoisomerases, and DNA polymerases, highlighting their potential as anticancer and antimicrobial agents. biorxiv.org

Apoptosis-Related Proteins: Certain quinoline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by targeting proteins like Bcl-2 or by inhibiting tubulin polymerization. mdpi.comnih.gov

Future research will employ techniques like chemical proteomics and high-throughput screening to systematically identify the protein targets of this compound and its analogs. Validation of these targets will be crucial for understanding their mechanism of action and for the rational design of more selective and potent drugs. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies for Structural Diversity

The ability to generate a wide array of structurally diverse derivatives is essential for establishing robust structure-activity relationships and for optimizing the therapeutic properties of a lead compound. While classical methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and can have environmental drawbacks. nih.govijpsjournal.com

The future of synthesizing derivatives of this compound will increasingly focus on advanced and sustainable methodologies. acs.org These "green chemistry" approaches aim to improve efficiency, reduce waste, and use less hazardous materials. nih.govijpsjournal.com Key areas of development include:

Catalysis: The use of novel catalysts, such as transition metals (e.g., iron, copper, palladium) or solid acid catalysts, can enable milder reaction conditions and greater selectivity. rsc.orgmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy sources can significantly shorten reaction times and improve yields. rsc.org

One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single procedure, reducing the need for purification of intermediates. nih.govrsc.org

Flow Chemistry: This technique allows for precise control over reaction parameters, leading to better yields and safety, particularly for large-scale synthesis.

By embracing these modern synthetic methods, chemists can more readily create libraries of novel this compound derivatives for biological screening. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.gov For quinoline-based research, these computational tools offer powerful new ways to accelerate the design and development of new drugs.

Future applications of AI and ML in the context of this compound are likely to include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new quinoline derivatives before they are synthesized. doaj.orgmdpi.com This can help prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the quinoline scaffold that are optimized for specific properties, such as binding to a particular biological target. nih.govblogspot.com

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, which can streamline the production of new derivatives. researchgate.netresearchgate.net

Target Identification: By analyzing large biological datasets, AI can help identify and validate novel drug targets for quinoline compounds. nih.gov

The use of AI and ML has the potential to significantly reduce the time and cost associated with drug discovery, making the path from initial concept to a potential new medicine more efficient and targeted. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxyquinoline-7-carboxylic acid?

  • Methodology :

  • Condensation reactions : Utilize substituted anilines, aldehydes, and pyruvic acid derivatives under reflux conditions (e.g., ethanol or water as solvents). For example, reacting m-anisidine with methoxy-substituted aldehydes and pyruvic acid yields quinoline intermediates, which are hydrolyzed to the carboxylic acid form .
  • Ester hydrolysis : Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate derivatives can undergo hydrolysis (acidic or basic conditions) to produce the carboxylic acid .
    • Key reagents : Sodium hydroxide, sulfuric acid, or hydrochloric acid for hydrolysis; inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), carboxylic acid (-COOH), and quinoline ring protons. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while carboxylic protons are broad (~δ 12–14 ppm) .
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 220.2 (C₁₂H₁₁NO₃) .

Q. What functional groups dictate the compound's reactivity?

  • Carboxylic acid : Enables salt formation (e.g., sodium salts for solubility) and participation in amidation/esterification reactions .
  • Methoxy group : Electron-donating effect enhances electrophilic substitution at the quinoline ring (e.g., bromination at position 4) .
  • Quinoline core : Facilitates π-π stacking interactions in biological systems and metal coordination in catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Variables to optimize :

  • Temperature : Higher temperatures (80–100°C) accelerate condensation but may increase side products. Controlled heating (reflux) balances speed and selectivity .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in cyclization steps .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification .
    • Data-driven approach : Design-of-experiments (DoE) to test factorial combinations of variables (e.g., time, temperature, catalyst loading) .

Q. How can solubility challenges in biological assays be addressed?

  • Strategies :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to improve aqueous solubility without denaturing proteins .
  • Salt formation : Convert to sodium/potassium salts for enhanced solubility in PBS (pH 7.4) .
  • Prodrug derivatization : Esterify the carboxylic acid to increase membrane permeability, with intracellular esterase cleavage .
    • Empirical data : Solubility in water is ~0.1 mg/mL; DMSO improves this to ~5 mg/mL .

Q. How to resolve contradictions in reported biological activity data?

  • Factors causing discrepancies :

  • Purity : Impurities (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Substituent positional effects : Activity varies with methoxy/carboxylic acid positions. Compare analogs (e.g., 6-methoxy vs. 7-methoxy) using SAR models .
    • Case study : Derivatives with electron-withdrawing groups (e.g., fluoro at position 8) show enhanced antibacterial activity due to increased target binding affinity .

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